Lushanrubescensin E

Description

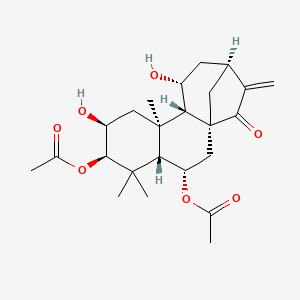

Structure

3D Structure

Properties

CAS No. |

114020-54-1 |

|---|---|

Molecular Formula |

C24H34O7 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(1S,3S,4S,6R,7S,9S,10S,11R,13S)-6-acetyloxy-7,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-3-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C24H34O7/c1-11-14-7-15(27)18-23(6)9-16(28)21(31-13(3)26)22(4,5)19(23)17(30-12(2)25)10-24(18,8-14)20(11)29/h14-19,21,27-28H,1,7-10H2,2-6H3/t14-,15-,16+,17+,18+,19-,21+,23+,24+/m1/s1 |

InChI Key |

DPMXYKRVODVBJD-HJLYLSSASA-N |

SMILES |

CC(=O)OC1CC23CC(CC(C2C4(C1C(C(C(C4)O)OC(=O)C)(C)C)C)O)C(=C)C3=O |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]23C[C@@H](C[C@H]([C@H]2[C@]4([C@H]1C([C@H]([C@H](C4)O)OC(=O)C)(C)C)C)O)C(=C)C3=O |

Canonical SMILES |

CC(=O)OC1CC23CC(CC(C2C4(C1C(C(C(C4)O)OC(=O)C)(C)C)C)O)C(=C)C3=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lushanrubescensin E |

Origin of Product |

United States |

Isolation and Structural Elucidation of Lushanrubescensin E

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Modern structural elucidation is heavily reliant on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for a complete and unambiguous assignment of the molecule's constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like Lushanrubescensin E. jackwestin.commsu.edu One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information about the different chemical environments of the hydrogen and carbon atoms within the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect different molecular fragments. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

¹³C NMR Spectroscopic Data for Lushanrubescensin E

This is an interactive data table. Click on the headers to sort the data.

| Position | Chemical Shift (δc) in ppm |

|---|---|

| 1 | 39.2 |

| 2 | 19.1 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 51.0 |

| 6 | 21.8 |

| 7 | 34.7 |

| 8 | 134.5 |

| 9 | 139.8 |

| 10 | 45.1 |

| 11 | 201.2 |

| 12 | 125.6 |

| 13 | 152.3 |

| 14 | 98.1 |

| 15 | 30.2 |

| 16 | 31.5 |

| 17 | 65.4 |

| 18 | 33.5 |

| 19 | 21.8 |

¹H NMR Spectroscopic Data for Lushanrubescensin E

This is an interactive data table. Click on the headers to sort the data.

| Position | Chemical Shift (δH) in ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| 1α | 1.85 | m | |

| 1β | 2.65 | m | |

| 2α | 1.60 | m | |

| 2β | 1.75 | m | |

| 3α | 1.45 | m | |

| 3β | 1.55 | m | |

| 5 | 2.10 | d | 9.5 |

| 6α | 1.90 | m | |

| 6β | 2.05 | m | |

| 7α | 2.30 | m | |

| 7β | 2.45 | m | |

| 12 | 6.20 | s | |

| 14 | 5.80 | s | |

| 15 | 3.20 | m | |

| 16 | 1.25 | d | 7.0 |

| 17a | 3.80 | d | 9.0 |

| 17b | 4.10 | d | 9.0 |

| 18 | 1.20 | s | |

| 19 | 1.15 | s | |

| 20 | 1.10 | s |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. libretexts.orgnih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. mdpi.com For Lushanrubescensin E, HRMS provides the exact molecular formula, which is a critical first step in the structural elucidation process.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, known as chromophores. wikipedia.orgtechnologynetworks.com The absorption of UV or visible light promotes electrons to higher energy orbitals. msu.edumsu.edu The wavelength of maximum absorption (λmax) in the UV-Vis spectrum of Lushanrubescensin E indicates the nature and extent of its chromophoric system. researchgate.net

When a compound can be crystallized, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. wikipedia.orgnih.gov This technique involves diffracting X-rays off a crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space. nih.gov This method unambiguously determines the absolute configuration of chiral centers, providing a complete and accurate molecular structure.

In cases where suitable crystals for X-ray crystallography cannot be obtained, Electronic Circular Dichroism (ECD) spectroscopy is a valuable alternative for determining the absolute stereochemistry of a chiral molecule. nih.govchemrxiv.orgresearcher.life This technique measures the differential absorption of left and right circularly polarized light by the molecule. nih.govrsc.org The experimental ECD spectrum is then compared with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of Lushanrubescensin E. mdpi.com

Total Synthesis and Semisynthesis Strategies for Lushanrubescensin E

Total Chemical Synthesis Approaches

While a formal total synthesis of Lushanrubescensin E has not been reported in scientific literature, the collective knowledge from the synthesis of other complex ent-kaurane diterpenoids provides a blueprint for how such an undertaking might be approached. magtech.com.cnrsc.org The strategies would invariably involve a meticulous retrosynthetic analysis, the development of novel synthetic transformations, and precise control over stereochemistry.

Retrosynthetic Analysis and Planning for Complex Diterpenoids

A retrosynthetic analysis of Lushanrubescensin E would logically begin with the disconnection of the spirolactone moiety, a defining feature of this class of compounds. nih.gov This would likely reveal a highly functionalized ent-kaurane core as a key intermediate. Further disassembly of this tetracyclic core would aim to simplify the structure into more manageable and synthetically accessible building blocks. nih.gov

Key disconnections for the ent-kaurane skeleton often target the formation of the bridged bicyclo[3.2.1]octane system, which can be constructed through various cycloaddition reactions, such as intramolecular Diels-Alder reactions. nih.govacs.org Another strategic bond cleavage could be at the junction of the A and B rings, allowing for a convergent assembly from two fragments of moderate complexity. The ultimate goal of this planning phase is to trace the molecule back to simple, commercially available starting materials.

Table 1: Key Retrosynthetic Disconnections for a Hypothetical Lushanrubescensin E Synthesis

| Disconnection Point | Resulting Precursor Type | Potential Forward Reaction |

| Spirolactone C-O bond | Hydroxy-acid or equivalent | Lactonization |

| C6-C7 bond (seco-cleavage) | Intact ent-kaurane system | Oxidative cleavage |

| B-ring closure | Functionalized A/C/D-ring system | Intramolecular cycloaddition |

| A/B ring junction | Two separate cyclic fragments | Annulation or coupling reaction |

Development of Key Synthetic Transformations and Methodologies

The construction of a molecule as complex as Lushanrubescensin E would rely on a toolbox of powerful and reliable chemical reactions. For the assembly of the polycyclic core, cascade reactions that form multiple bonds in a single operation are highly desirable for efficiency. nih.gov For instance, an oxidative dearomatization-induced cycloaddition could be envisioned to rapidly build the bicyclo[3.2.1]octane core. acs.org

The introduction of the numerous oxygen functional groups would require a suite of selective oxidation and reduction methods. Late-stage C-H oxidation, a technique that has seen significant advancement, could be employed to install hydroxyl groups at specific positions, mimicking biosynthetic pathways and improving synthetic efficiency. researchgate.net

Diastereoselective and Enantioselective Synthesis Strategies

Controlling the relative and absolute stereochemistry of the multiple chiral centers in Lushanrubescensin E is a critical challenge. Diastereoselective synthesis would be essential to establish the correct spatial arrangement of substituents on the cyclic framework. nih.gov This can be achieved through substrate-controlled reactions, where the existing stereocenters of an intermediate direct the stereochemical outcome of subsequent transformations. Chiral auxiliaries or catalysts can also be employed to guide the formation of specific diastereomers. nih.gov

An enantioselective approach is necessary to produce a single enantiomer of Lushanrubescensin E, as naturally occurring compounds are typically homochiral. This could be accomplished by starting from a chiral pool material, using a chiral catalyst to set a key stereocenter early in the synthesis, or through chiral resolution of a racemic intermediate. acs.orgnih.gov Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity in the synthesis of complex molecules. nih.gov

Semisynthesis Approaches from Readily Available Precursors (e.g., Oridonin)

Given the significant challenge of a total synthesis, a more practical route to Lushanrubescensin E and its analogs is through semisynthesis. This approach leverages the chemical structure of a readily available natural product, such as Oridonin, which shares the core ent-kaurane skeleton. nih.gov Oridonin is abundant in certain medicinal plants and serves as a cost-effective starting material.

The key transformation in the semisynthesis of spirolactone-type diterpenoids from Oridonin is the oxidative cleavage of the C6-C7 bond. nih.gov This can be achieved using reagents like lead tetraacetate, which selectively breaks this bond to form the characteristic 6,7-seco framework and allows for the subsequent formation of the spirolactone ring. nih.gov This strategy dramatically reduces the number of synthetic steps compared to a total synthesis, making it a more viable option for producing quantities of the target compound for biological studies. Further chemical modifications can then be performed on the spirolactone core to arrive at Lushanrubescensin E or to create a library of derivatives for structure-activity relationship studies. nih.gov

Comparative Analysis of Natural and Synthetic Pathways

The natural biosynthetic pathway of ent-kaurane diterpenoids involves a series of enzymatic cyclizations of geranylgeranyl pyrophosphate to form the tetracyclic skeleton. Subsequent specific enzymatic oxidations and rearrangements lead to the vast diversity of these natural products, including the formation of the 6,7-seco-spirolactone structure of Lushanrubescensin E. This biological approach is characterized by remarkable efficiency and stereospecificity.

Table 2: Comparison of Synthetic Pathways to Lushanrubescensin E

| Feature | Biosynthesis | Total Synthesis (Hypothetical) | Semisynthesis (from Oridonin) |

| Starting Material | Geranylgeranyl pyrophosphate | Simple, achiral molecules | Oridonin |

| Number of Steps | Few enzymatic steps | Many chemical steps | Fewer chemical steps |

| Stereocontrol | Absolute and specific | Requires complex strategies | Inherited from precursor |

| Efficiency/Yield | High | Low overall yield | Moderate to high yield |

| Scalability | Potentially scalable via fermentation | Challenging | Feasible |

Advancements in Scalable Synthesis for Research and Preclinical Studies

The ability to produce sufficient quantities of a compound is crucial for in-depth biological evaluation and preclinical development. While total synthesis of complex diterpenoids on a large scale is often impractical due to cost and complexity, semisynthetic approaches hold significant promise. researchgate.netnih.gov The scalability of the semisynthesis of Lushanrubescensin E from Oridonin would depend on the availability of the starting material and the efficiency of the key oxidative cleavage and subsequent transformations.

Recent advancements in synthetic methodology, such as the development of more efficient and selective catalysts and flow chemistry techniques, could be applied to improve the scalability of both total and semisynthetic routes. nih.gov These technologies can lead to higher yields, reduced reaction times, and simplified purification processes, making the production of complex molecules like Lushanrubescensin E more feasible for research and potential therapeutic applications.

Pharmacological Mechanisms of Action of Lushanrubescensin E and Its Analogs

In Vitro Biological Activity Profiling and Mechanistic Investigation

In vitro studies using cancer cell lines are fundamental to assessing the biological activity of compounds like Lushanrubescensin E and investigating the underlying mechanisms of their effects.

Cellular Assays for Antiproliferative Effects on Cancer Cell Lines

Cellular assays are employed to determine the ability of a compound to inhibit the growth or proliferation of cancer cells. This is often a primary indicator of potential anticancer activity. While the provided search results discuss antiproliferative effects in the context of other compounds and extracts oatext.comfrontiersin.orgphcogj.commdpi.comcyprusjmedsci.com, specific data on Lushanrubescensin E's antiproliferative effects on various cancer cell lines were not prominently found within the initial search results. General approaches involve using assays like MTT assays to measure cell viability and proliferation after treatment with varying concentrations of the compound phcogj.com.

Investigation of Apoptosis Induction Pathways (e.g., Mitochondrial-Related Pathway Modulation)

Studies on Cell Cycle Modulation

The cell cycle is a tightly regulated process that controls cell growth and division. Cancer cells often exhibit dysregulated cell cycle progression, contributing to their uncontrolled proliferation plos.org. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, G2/M phases) can inhibit cancer cell growth frontiersin.orgmdpi.comcyprusjmedsci.commdpi.comnih.gov. Modulating the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is a common mechanism for inducing cell cycle arrest cyprusjmedsci.comexpasy.org. Although the search results mention cell cycle modulation by other agents frontiersin.orgmdpi.comcyprusjmedsci.commdpi.comnih.gov, specific studies detailing Lushanrubescensin E's effects on the cell cycle were not found in the initial search.

Modulation of Cellular Signaling Pathways (e.g., p-ERK, Bax, Caspase 3, P53, Bcl-2 expression)

Cellular signaling pathways play crucial roles in regulating various cellular processes, including proliferation, survival, and apoptosis. Aberrant signaling is frequently observed in cancer. Proteins like p-ERK (phosphorylated extracellular signal-regulated kinase), Bax, Caspase-3, P53, and Bcl-2 are key components of these pathways, often involved in mediating responses to anticancer agents waocp.orgnih.govplos.orgjcpjournal.orgnih.govmdpi.comnih.gov. P53 is a tumor suppressor protein that can induce cell cycle arrest or apoptosis in response to DNA damage and other stresses waocp.orgnih.govnih.gov. Modulation of the expression levels or activation status of these proteins can indicate a compound's mechanism of action. For instance, an increase in Bax and Caspase-3 expression, coupled with a decrease in Bcl-2, is often associated with apoptosis induction waocp.orgnih.govnih.gov. While the search results discuss the involvement of these proteins and pathways in the context of other compounds waocp.orgnih.govplos.orgjcpjournal.orgnih.govmdpi.comnih.gov, specific findings directly linking Lushanrubescensin E to the modulation of p-ERK, Bax, Caspase 3, P53, and Bcl-2 expression were not identified in the initial search.

Molecular Target Identification and Characterization

Identifying the specific molecular targets with which a compound interacts is essential for understanding its mechanism of action and for rational drug design danaher.comnih.govfrontiersin.orgnih.gov. Molecular targets can include enzymes, receptors, ion channels, or other biomolecules nih.gov.

Enzyme Inhibition Studies

Enzyme inhibition is a significant mechanism of action for many drugs nih.govarizona.eduresearchgate.netnih.gov. Compounds can inhibit enzyme activity by binding to the active site or an allosteric site, thereby affecting catalytic function researchgate.netnih.gov. Enzyme inhibition studies are conducted to characterize the nature of the interaction (e.g., competitive, non-competitive) and determine the inhibitor's potency (Ki) arizona.edu. The provided search results mention enzyme inhibition in a general context and in relation to other compounds nih.govarizona.eduresearchgate.netnih.govdntb.gov.ua, but specific studies detailing Lushanrubescensin E as an enzyme inhibitor were not found in the initial search output. One search result mentions "Lushanrubescensin E, Yunnan" in the context of enzyme inhibition, citing a publication from 1994 dntb.gov.ua. However, the specific enzymes inhibited and the details of these studies are not available in the provided snippet dntb.gov.ua.

Based on the available information, a comprehensive article focusing solely on the specific pharmacological mechanisms of action, detailed receptor binding and ligand-target interaction analysis, mechanistic insights from structural analogs, and in-depth structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies specifically for Lushanrubescensin E cannot be generated at this time. The search results provide general information about Lushanrubescensin E as a bioactive diterpenoid isolated from Isodon rubescens psu.eduresearchgate.net, and discuss SAR and QSAR concepts in a broader context or in relation to other compound classes and diterpenoid derivatives wikipedia.orgnih.govwikipedia.orgresearchgate.netmdpi.comspu.edu.symdpi.commonash.edunih.govresearchgate.netnih.govmdpi.com. While the source plant is known for producing diterpenoids with various biological activities, including potential antitumor effects and modulation of certain pathways mdpi.commdpi.comresearchgate.net, detailed research findings specifically on Lushanrubescensin E's direct molecular targets, binding affinities, or comprehensive SAR/QSAR analyses were not found within the scope of this search.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for each specified section and subsection of the requested outline focusing solely on Lushanrubescensin E based on the current data.

Future Directions and Advanced Research Perspectives

Exploration of Uninvestigated Biological Mechanisms

While Lushanrubescensin E has demonstrated cytotoxic activity against certain cancer cell lines, such as K562, the precise molecular mechanisms underlying these effects remain to be fully elucidated. nih.govfrontiersin.org There is a recognized need for more in-depth pharmacological investigations into spirolactone-type diterpenoids, a class that includes Lushanrubescensin E, with a specific focus on detailed mechanism studies. kib.ac.cn Future research should aim to identify the specific molecular targets and intracellular pathways that are modulated by Lushanrubescensin E. This effort aligns with the broader goal of understanding the mechanisms of action of bioactive natural products derived from plants in the Lamiaceae family, to which Isodon rubescens belongs. guidetopharmacology.org Advanced techniques, including molecular docking and other computational and experimental approaches, could serve as valuable tools for screening potential interactions and gaining insights into how Lushanrubescensin E exerts its biological effects. nih.gov

Development of Novel Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are crucial for the study of natural products like Lushanrubescensin E, both in plant matrices and potentially in biological samples. Existing research has utilized techniques such as HPLC-MS/MS for the qualitative and quantitative analysis of components, including related diterpenoids like lushanrubescensin J, in Isodon rubescens. frontiersin.org Future directions in this area involve the development of novel analytical methodologies that offer enhanced sensitivity, speed, and specificity for the detection and quantification of Lushanrubescensin E. frontiersin.orgfrontiersin.org Innovation in analytical techniques, potentially incorporating advancements in mass spectrometry, chromatography, or hyphenated techniques, could lead to more efficient and accurate methods for isolating, identifying, and quantifying Lushanrubescensin E in complex samples. frontiersin.orgfrontiersin.org

Strategies for Comprehensive Biosynthetic Pathway Elucidation and Metabolic Engineering

Understanding the biosynthetic pathway of Lushanrubescensin E is fundamental for sustainable production and the potential for structural modification. While the diterpenoids in Isodon rubescens, including lushanrubescensin, are known to have potential, their biosynthetic pathways require further comprehensive understanding. nih.gov Strategies for elucidating the biosynthetic pathways of natural products typically involve a combination of approaches, including transcriptomics, genomics, co-expression analysis, gene cluster mining, heterologous expression of putative biosynthetic genes, and biochemical characterization of the enzymes involved. wikipedia.orgnih.govpharmgkb.orgnih.govchem960.com Future research on Lushanrubescensin E could employ these strategies to identify the specific genes encoding the enzymes responsible for its biosynthesis. Furthermore, metabolic engineering approaches can be applied to reconfigure cellular metabolism in either the native plant or suitable heterologous host organisms to optimize the production of Lushanrubescensin E or facilitate the production of biosynthetic intermediates and analogs. nih.govnih.gov

Innovation in Synthetic Methodologies for Analog Generation

Natural products often serve as valuable scaffolds for the design and synthesis of analogs with potentially improved potency, selectivity, or pharmacokinetic properties. Diterpenoids from Isodon rubescens, such as oridonin, have been explored as templates for generating derivatives with enhanced anticancer activity. Innovation in synthetic methodologies is crucial for efficiently creating diverse libraries of natural product analogs. Future research on Lushanrubescensin E should focus on developing novel, step-efficient, and stereoselective synthetic routes for the generation of its analogs. This could involve exploring various chemical transformations, potentially including biocatalysis or flow chemistry approaches, to introduce structural modifications at different positions of the Lushanrubescensin E molecule. Such efforts would enable comprehensive structure-activity relationship studies and the potential discovery of new therapeutic leads. kib.ac.cn

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) has emerged as a powerful approach for gaining a holistic understanding of complex biological processes and disease mechanisms. Applying multi-omics approaches to study the effects of Lushanrubescensin E on biological systems, such as cancer cells, could provide a more comprehensive and systems-level understanding of its mechanisms of action. This could involve analyzing changes in gene expression profiles, protein abundance, and metabolite levels in response to Lushanrubescensin E treatment. Integrating these diverse datasets could help identify key affected pathways, molecular targets, and potential biomarkers of response or resistance. Such integrated analyses can reveal complex interactions and regulatory networks influenced by Lushanrubescensin E that might not be apparent from single-omics studies.

Q & A

Q. What experimental methods are recommended for isolating Lushanrubescensin E from its natural source?

Lushanrubescensin E is typically isolated from Isodon rubescens var. lushanensis using column chromatography followed by high-performance liquid chromatography (HPLC) for purification. Key steps include solvent extraction (e.g., ethanol or methanol), fractionation based on polarity, and structural validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Melting point analysis (215–217.5°C) and optical rotation ([α]D¹⁹ = −77.5°) are critical for confirming purity and identity .

Q. How can researchers validate the structural identity of Lushanrubescensin E?

Structural elucidation requires a combination of spectroscopic techniques:

- 1H/13C NMR to map carbon-hydrogen frameworks.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.

- Optical rotation comparisons with literature values ([α]D¹⁹ = −77.5° in methanol) to confirm stereochemical consistency . Cross-referencing with databases like Beilstein or specialized natural product repositories ensures accuracy .

Q. What are the standard protocols for assessing Lushanrubescensin E’s purity?

Purity is validated via:

- Melting point analysis (mp 215–217.5°C) to detect impurities.

- HPLC with UV/Vis or mass detection for chromatographic homogeneity.

- Thin-layer chromatography (TLC) using silica gel plates and solvent systems tailored to the compound’s polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Lushanrubescensin E?

Discrepancies in bioactivity (e.g., NO inhibition assays) may arise from variations in cell lines, assay conditions, or compound purity. To address this:

- Standardize protocols : Use consistent cell models (e.g., RAW264.7 macrophages) and LPS/IFN-γ induction methods.

- Comparative studies : Replicate experiments across independent labs with shared batches of the compound.

- Meta-analysis : Systematically review literature to identify confounding variables, such as solvent effects or concentration ranges .

Q. What synthetic strategies are viable for Lushanrubescensin E, given its complex diterpenoid structure?

The compound’s kaurane skeleton (C24H34O7) presents challenges due to multiple oxygenated groups and stereocenters. A retrosynthetic approach could involve:

Q. How can computational modeling enhance the study of Lushanrubescensin E’s structure-activity relationships (SAR)?

Molecular docking (e.g., with AutoDock Vina) and dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or NF-κB. Key steps include:

- Ligand preparation : Optimize 3D structures using density functional theory (DFT).

- Target selection : Prioritize proteins linked to inflammation or cancer based on prior bioactivity data.

- Validation : Compare in silico results with in vitro assays (e.g., IC50 values) to refine models .

Q. What in vivo models are appropriate for evaluating Lushanrubescensin E’s pharmacokinetics?

Rodent models are commonly used to study absorption, distribution, metabolism, and excretion (ADME). Methodological considerations include:

- Dose optimization : Based on in vitro toxicity (e.g., IC50 > 100 μM in RAW264.7 cells).

- Bioanalytical methods : LC-MS/MS for plasma concentration profiling.

- Tissue distribution studies : Radiolabeled compounds to track accumulation in target organs .

Methodological Best Practices

Q. How should researchers design dose-response studies for Lushanrubescensin E?

- Range-finding assays : Start with broad concentrations (e.g., 1–100 μM) and narrow based on preliminary IC50 values.

- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls.

- Replicates : Minimum triplicate measurements to ensure statistical robustness .

Q. What ethical guidelines apply to pharmacological testing of Lushanrubescensin E in animal models?

Follow institutional animal care protocols (IACUC) for:

- Humane endpoints : Predefine criteria for euthanasia to minimize suffering.

- Sample size calculation : Use power analysis to justify animal numbers.

- Data transparency : Report negative results to avoid publication bias .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in Lushanrubescensin E studies?

- Detailed metadata : Document extraction solvents, chromatography gradients, and instrument settings.

- Open-access repositories : Share raw NMR/MS data via platforms like Zenodo or Figshare.

- Collaborative validation : Partner with independent labs to replicate key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.